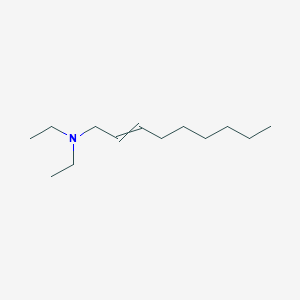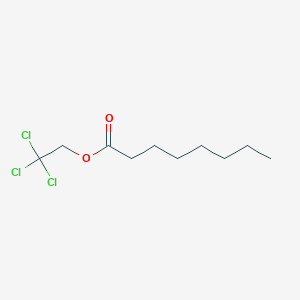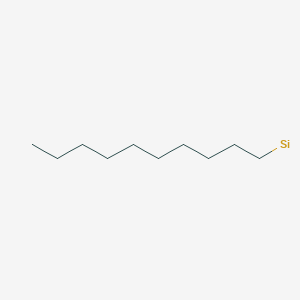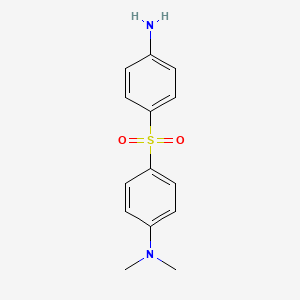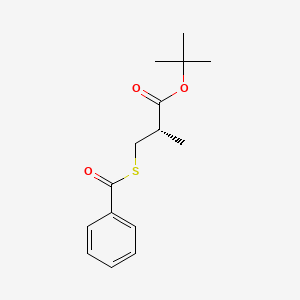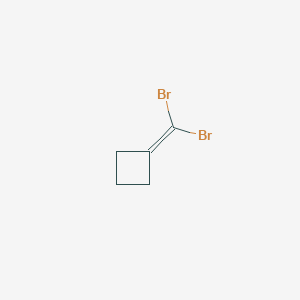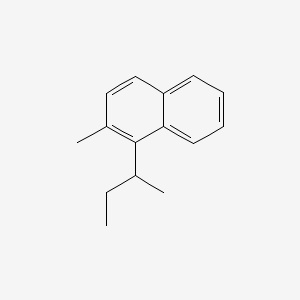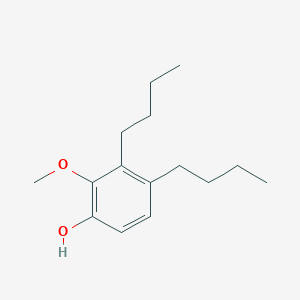
4,4'-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) is a complex organic compound characterized by the presence of disulfide and hydroxyl functional groups attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) typically involves the reaction of cyclohexene derivatives with disulfide and hydroxyl-containing reagents. One common method includes the use of cyclohexene-1-carboxamide as a starting material, which undergoes a series of reactions to introduce the disulfide and hydroxyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The disulfide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) involves its ability to interact with molecular targets through its disulfide and hydroxyl groups. These interactions can modulate various biochemical pathways, including redox reactions and protein folding processes. The compound’s effects are mediated through the formation and breaking of disulfide bonds, which play a crucial role in maintaining the structural integrity of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Disulfanediylbis(3-nitrocyclohexanecarboxylic acid): Similar in structure but contains nitro groups instead of hydroxyl groups.
N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide: Contains a quinoline ring and is known for its antiviral activity.
Uniqueness
4,4’-Disulfanediylbis(N-hydroxycyclohex-2-ene-1-carboxamide) is unique due to its specific combination of disulfide and hydroxyl groups attached to a cyclohexene ring.
Eigenschaften
CAS-Nummer |
83369-22-6 |
|---|---|
Molekularformel |
C14H20N2O4S2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N-hydroxy-4-[[4-(hydroxycarbamoyl)cyclohex-2-en-1-yl]disulfanyl]cyclohex-2-ene-1-carboxamide |
InChI |
InChI=1S/C14H20N2O4S2/c17-13(15-19)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)14(18)16-20/h1,3,5,7,9-12,19-20H,2,4,6,8H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
FBTWXRVOQMIXRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=CC1C(=O)NO)SSC2CCC(C=C2)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
